molecular formula C9H7N5O2S B2583341 5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021229-44-6

5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B2583341
CAS RN: 1021229-44-6
M. Wt: 249.25
InChI Key: RVHPXKGPOXEJPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as Thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research for the detection and quantification of amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with a number of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. ThT has been shown to bind specifically to amyloid fibrils, resulting in a significant increase in fluorescence intensity, making it a valuable tool for the study of amyloid fibril formation and the development of potential therapeutics.

Scientific Research Applications

Polyfunctional Fused Heterocyclic Compounds

Research has explored the synthesis of polyfunctional fused heterocyclic compounds, such as the reaction of 2-dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione with 6-amino-2-thioxopyrimidin-4(3H)-one in boiling acetic acid. These reactions yield complex heterocyclic structures, demonstrating the chemical versatility and potential for creating novel compounds with interesting properties for further exploration in drug development and materials science (Hassaneen et al., 2003).

Synthesis of Novel Anti-inflammatory and Analgesic Agents

Another study describes the synthesis of novel compounds derived from visnaginone and khellinone, with specific focus on anti-inflammatory and analgesic properties. These compounds were tested for their COX-1/COX-2 inhibitory activities, showing significant potential as lead compounds for the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Exploration of Novel Synthetic Pathways

The development of novel synthetic pathways to create complex heterocyclic structures is a key area of research. For instance, the synthesis of 7-pyrimidinylpyrimido[4,5-d]pyrimidinone derivatives via base-promoted cyclodimerization of 5-[(dimethylamino)methylidene]-6-iminopyrimidine-2,4(1H,3H)-dione hydrochlorides demonstrates innovative approaches to crafting molecules with potential pharmaceutical applications (Mohammadizadeh et al., 2010).

Antimicrobial Activity and DFT Studies

The synthesis and characterization of pyrimidine-based ligands and their metal complexes offer insights into their antimicrobial activities. Research incorporating density functional theory (DFT) studies helps in understanding the electronic, structural, and spectroscopic properties of these complexes, highlighting their potential as antimicrobial agents (Chioma et al., 2018).

Photophysical Properties and pH-Sensing Applications

The study of donor–π–acceptor (D–π–A) pyrimidine-phthalimide derivatives illuminates their solid-state fluorescence emission and solvatochromism, showcasing their potential for developing novel colorimetric pH sensors and logic gates. This research underscores the importance of molecular design in tailoring the photophysical properties of compounds for specific applications (Yan et al., 2017).

properties

IUPAC Name

6-hydroxy-5-[(E)-pyrimidin-2-yliminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O2S/c15-6-5(7(16)14-9(17)13-6)4-12-8-10-2-1-3-11-8/h1-4H,(H3,13,14,15,16,17)/b12-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEXUVJWSLCRSN-UUILKARUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)/N=C/C2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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